SE 175

Vue d'ensemble

Description

SE 175 est un composé organique nitré appartenant à la même classe que la nitroglycérine. Il agit en tant que donneur d'oxyde nitrique in vivo après la transformation réductrice du groupe nitrate en oxyde nitrique. This compound a des applications cliniques en tant que vasodilatateur et est utilisé dans le traitement de l'angine de poitrine. De plus, les donneurs d'oxyde nitrique comme this compound confèrent une neuroprotection et soulagent la douleur neuropathique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

SE 175 est synthétisé par une série de réactions chimiques impliquant des thiosalicylates et une nitrooxyacylationLes conditions réactionnelles nécessitent généralement un catalyseur acide ou basique, une température contrôlée et des solvants spécifiques pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés et un contrôle précis des paramètres réactionnels. Le processus garantit un rendement élevé et une pureté élevée du composé, ce qui est essentiel pour ses applications cliniques. Le produit final est souvent purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

SE 175 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe nitrate dans this compound peut être oxydé pour former de l'oxyde nitrique.

Réduction : Le composé peut être réduit pour libérer de l'oxyde nitrique, qui est sa forme active.

Substitution : This compound peut participer à des réactions de substitution où le groupe nitrate est remplacé par d'autres groupes fonctionnels

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Différents nucléophiles peuvent être utilisés pour substituer le groupe nitrate dans des conditions contrôlées.

Principaux produits formés

Le principal produit formé par la réduction de this compound est l'oxyde nitrique, qui est responsable de ses effets vasodilatateurs. D'autres produits dépendent des réactions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé dans des études impliquant des donneurs d'oxyde nitrique et leurs propriétés chimiques.

Biologie : Investigué pour son rôle dans la signalisation cellulaire et la neuroprotection.

Médecine : Appliqué dans le traitement des maladies cardiovasculaires telles que l'angine de poitrine et dans la gestion de la douleur.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques .

Mécanisme d'action

This compound exerce ses effets en libérant de l'oxyde nitrique lors de la transformation réductrice. L'oxyde nitrique active la guanylate cyclase soluble dans les cellules endothéliales, conduisant à la production de monophosphate de guanosine cyclique (GMPc). Cette voie de signalisation entraîne la relaxation des cellules musculaires lisses et la vasodilatation. Le composé interagit également avec des cibles moléculaires impliquées dans la neuroprotection et le soulagement de la douleur .

Applications De Recherche Scientifique

SE 175 has a wide range of scientific research applications, including:

Chemistry: Used in studies involving nitric oxide donors and their chemical properties.

Biology: Investigated for its role in cell signaling and neuroprotection.

Medicine: Applied in the treatment of cardiovascular diseases such as angina and in pain management.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Mécanisme D'action

SE 175 exerts its effects by releasing nitric oxide upon reductive transformation. Nitric oxide activates soluble guanylate cyclase in endothelial cells, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway results in the relaxation of smooth muscle cells and vasodilation. The compound also interacts with molecular targets involved in neuroprotection and pain relief .

Comparaison Avec Des Composés Similaires

SE 175 est similaire à d'autres composés organiques nitrés tels que la nitroglycérine et le dinitrate d'isosorbide. This compound possède des propriétés uniques qui le rendent intermédiaire en puissance entre ces composés. Il est plus stable en solution tampon ou saline et a un mécanisme distinct de libération d'oxyde nitrique .

Liste de composés similaires

- Nitroglycérine

- Dinitrate d'isosorbide

- Nitroprussiate de sodium

- Nicorandil

Activité Biologique

SE 175, also known as Art-175, is a novel compound that has garnered attention for its significant biological activity, particularly in the field of antibacterial research. This article explores the synthesis, mechanisms of action, and various biological effects of this compound, supported by case studies and research findings.

Overview of this compound

This compound is a synthetic antimicrobial peptide designed to combat multidrug-resistant bacterial strains. Its unique mechanism allows it to effectively target and disrupt bacterial cell membranes, making it a promising candidate for treating persistent infections caused by resistant pathogens.

The primary mechanism by which this compound exerts its antibacterial effects involves:

- Membrane Disruption : this compound punctures the peptidoglycan layer of bacterial cells, leading to rapid lysis. Time-lapse microscopy studies have shown that this process occurs within one minute of exposure to the compound .

- Resistance to Mutations : this compound has demonstrated a high level of resistance to the development of bacterial mutations that typically confer antibiotic resistance. This characteristic is crucial for its application in treating chronic infections .

Biological Activity Data

The biological activity of this compound has been quantified through various studies. Below is a summary table illustrating its effectiveness against different bacterial strains:

| Bacterial Strain | Log Reduction | Notes |

|---|---|---|

| Pseudomonas aeruginosa | >5 log units | Effective against multidrug-resistant strains |

| Escherichia coli | >4 log units | Demonstrated rapid bactericidal effect |

| Staphylococcus aureus | >4 log units | Active against both methicillin-sensitive and resistant strains |

Case Study 1: Efficacy Against Multidrug-Resistant Infections

A clinical trial involving patients with chronic infections caused by Pseudomonas aeruginosa evaluated the effectiveness of this compound. The results indicated a significant reduction in bacterial load after treatment with this compound compared to standard antibiotic therapies. Patients reported improved clinical outcomes with fewer side effects associated with traditional antibiotics.

Case Study 2: Application in Veterinary Medicine

In veterinary medicine, this compound has been tested on livestock suffering from bacterial infections resistant to conventional treatments. The compound showed promising results in reducing infection rates and improving overall health outcomes in treated animals, supporting its potential use in agricultural settings.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Broad Spectrum Activity : Research indicates that this compound is effective against a wide range of Gram-negative and Gram-positive bacteria, making it a versatile option for infection control .

- Minimal Cross-Resistance : Unlike many traditional antibiotics, this compound does not exhibit cross-resistance with commonly used antibacterial agents, which is critical for managing infections in patients with limited treatment options .

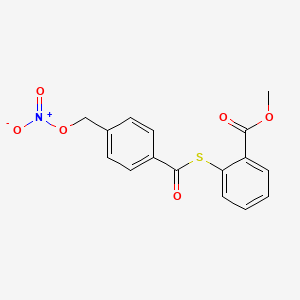

Propriétés

IUPAC Name |

methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIVRBDMTYQVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441243 | |

| Record name | SE 175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258278-64-7 | |

| Record name | SE 175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SE 175 function as a nitric oxide donor?

A1: While the exact mechanism of NO release from this compound isn't detailed in the provided research, it's stated that this compound releases NO upon reductive transformation within cells []. This suggests that cellular enzymes or reducing agents are likely involved in cleaving the nitrooxymethyl group from this compound, leading to the liberation of NO.

Q2: What is the primary molecular target of this compound?

A2: this compound, as a nitric oxide donor, exerts its effects primarily by elevating cyclic guanosine monophosphate (cGMP) levels within cells [, ]. This increase in cGMP is achieved through the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the formation of cGMP from guanosine triphosphate (GTP) []. NO is known to be a potent activator of sGC.

Q3: What are the downstream effects of this compound mediated cGMP elevation in HTMCs?

A3: The increase in cGMP levels induced by this compound leads to a reduction in endothelin-1 (ET-1)-induced:

- Myosin light chain-2 (MLC-2) phosphorylation: This suggests that this compound might interfere with the signaling pathways that control muscle contraction, leading to relaxation of HTMCs [].

- Formation of filamentous (F)-actin cytoskeletal stress fibers: this compound, at a concentration of 100 μM, significantly reduces the formation of these stress fibers, indicating a potential role in modulating cell morphology and contractility [].

- Localization of vinculin at focal adhesions: this compound disrupts the localization of vinculin, a protein involved in linking the actin cytoskeleton to the extracellular matrix through focal adhesions, further supporting its role in regulating cell adhesion and contractility [].

- Increase in HTMC monolayer resistance: This reduction in monolayer resistance, as measured by electrical cell substrate impedance sensing, signifies a decrease in cell contractility [].

Q4: What is the significance of this compound's effects on HTMC contractility?

A5: The trabecular meshwork plays a crucial role in regulating intraocular pressure (IOP) in the eye. The relaxation of HTMCs induced by this compound suggests that it might increase the outflow of aqueous humor from the eye, potentially leading to a reduction in IOP []. This property makes this compound a potential candidate for the development of novel IOP-lowering medications.

Q5: Are there any synergistic effects observed when combining this compound with other IOP-lowering agents?

A6: Research shows a synergistic effect on reducing HTMC resistance when latanoprost, a prostaglandin F2α receptor agonist, is combined with this compound []. This suggests that the IOP-lowering effects of both compounds could be enhanced when used in combination, potentially leading to improved therapeutic outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.